![molecular formula C11H15N3 B2509052 N-cyclobutyl-6-cyclopropylpyrimidin-4-amine CAS No. 2097857-71-9](/img/structure/B2509052.png)
N-cyclobutyl-6-cyclopropylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of amines like “N-cyclobutyl-6-cyclopropylpyrimidin-4-amine” can be carried out by various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves S N 2 reactions of alkyl halides, ammonia, and other amines . A more specific method for the synthesis of cyclopropyl groups involves the reaction of rhodium(II) azavinyl carbenes with olefins .Scientific Research Applications
- Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates novel treatments. Researchers have explored pyrrolo[2,3-d]pyrimidine derivatives, including N-cyclobutyl-6-cyclopropylpyrimidin-4-amine, as potential antitubercular agents . Notably, this compound exhibited in vitro activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.488 µM. Its non-cytotoxicity to human cells makes it a promising candidate for further development.
- The structure–activity relationships of pyrrolo[2,3-d]pyrimidine derivatives provide insights into substituent effects at the C-4 position of the 7-deazapurine ring. Compounds with a ClogP value less than 4 and molecular weight below 400 are likely to maintain drug-likeness during lead optimization . Researchers continue to explore modifications to enhance potency and safety.
Antitubercular Agents
Drug Discovery and Lead Optimization
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are also known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidine derivatives are known to exhibit anti-inflammatory effects .
properties
IUPAC Name |
N-cyclobutyl-6-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQJIAABULRFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyl-6-cyclopropylpyrimidin-4-amine |
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